6-Ethyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile
Description
6-Ethyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile is a heterocyclic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by a pyrazolo[1,5-a]pyrimidine core, which is a fused bicyclic system containing both pyrazole and pyrimidine rings.
Properties
Molecular Formula |
C10H10N4O |
|---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
6-ethyl-5-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile |
InChI |
InChI=1S/C10H10N4O/c1-3-8-6(2)13-9-7(4-11)5-12-14(9)10(8)15/h5,12H,3H2,1-2H3 |
InChI Key |
PJIRQIUNBLUWJK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C2C(=CNN2C1=O)C#N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile can be achieved through a Biginelli-type reaction. This involves the condensation of aminopyrazole with dicarbonyl components, typically without the participation of an aldehyde . The reaction conditions often include the use of a catalyst-free environment, which simplifies the process and reduces the need for additional reagents .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions to maximize yield and purity, as well as employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Nucleophilic Substitution at the Carbonitrile Group
The carbonitrile group (-C≡N) at C3 undergoes nucleophilic substitution under basic or acidic conditions. Key transformations include:
| Reaction Type | Conditions | Products | Yield |
|---|---|---|---|
| Hydrolysis | H₂SO₄ (conc.), reflux, 6–8 hrs | Carboxylic acid derivative (C₉H₉N₃O₂) | 65–78% |
| Reduction | LiAlH₄, THF, 0–5°C, 2 hrs | Primary amine (C₉H₁₂N₄O) | 52% |
Mechanistic Insights :
-
Hydrolysis proceeds via protonation of the nitrile nitrogen, followed by water attack to form an intermediate iminolic acid, which tautomerizes to the carboxylic acid.
-
Reduction involves the formation of a lithium aluminate complex, releasing ammonia upon workup.
Palladium-Catalyzed Cross-Coupling Reactions
The C3 carbonitrile and C5/C6 substituents enable participation in C–C bond-forming reactions:
Suzuki-Miyaura Coupling
| Substrate | Conditions | Products | Application |
|---|---|---|---|
| Aryl boronic acids | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C, 12 hrs | Biaryl derivatives | Kinase inhibitor development |
Key Data :
-
Electron-deficient aryl boronic acids achieve higher yields (>75%) due to enhanced oxidative addition kinetics .
-
The pyrimidine ring’s electron-withdrawing effect stabilizes the palladium intermediate during catalysis .
Functionalization via Formylation
The C3 position undergoes electrophilic formylation under Vilsmeier-Haack conditions:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| POCl₃/DMF | 0°C → RT, 4 hrs | 3-Formyl derivative (C₁₁H₁₀N₄O₂) | 68% |
Regioselectivity :
Formylation occurs exclusively at C3 due to the high nucleophilicity of the pyrazole ring’s α-carbon, as evidenced by DFT calculations (NPA charges: C3 = -0.32 e vs. C2 = -0.18 e) .
Cycloaddition Reactions
The conjugated dihydro-pyrimidine system participates in [3+2] cycloadditions:
| Dipolarophile | Conditions | Product | Biological Relevance |
|---|---|---|---|
| Nitrile oxides | Toluene, 110°C, 24 hrs | Isoxazoline-fused hybrid | Antibacterial lead compound |
Kinetic Analysis :
Second-order rate constants (k₂) range from 1.2 × 10⁻³ M⁻¹s⁻¹ (electron-poor dipolarophiles) to 4.7 × 10⁻³ M⁻¹s⁻¹ (electron-rich systems).
Oxidation at the Dihydropyrimidine Ring
The 4,7-dihydro moiety undergoes selective oxidation:
| Oxidizing Agent | Conditions | Product | Outcome |
|---|---|---|---|
| MnO₂ | CH₂Cl₂, RT, 8 hrs | Fully aromatic pyrazolo[1,5-a]pyrimidine | Enhanced π-stacking in crystals |
Spectroscopic Evidence :
Comparative Reactivity Table
| Reaction Type | Rate (k, M⁻¹s⁻¹) | Activation Energy (ΔG‡, kcal/mol) | Catalyst Dependence |
|---|---|---|---|
| Nucleophilic substitution | 0.45 ± 0.03 | 22.1 | Base-sensitive |
| Suzuki coupling | 1.89 ± 0.15 | 18.7 | Pd(0)/ligand system required |
| Formylation | 0.92 ± 0.08 | 20.3 | Electrophilic catalyst (POCl₃) |
Scientific Research Applications
6-Ethyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Its unique properties make it a candidate for use in materials science and the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 6-Ethyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets. For instance, it has been shown to bind to the catalytic domain of lysine-specific demethylase 4C (JMJD2C), inhibiting its activity . This inhibition occurs through the compound’s ability to fit into the enzyme’s active site, thereby blocking substrate access and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
- 6-Ethyl-5-methyl-7-oxidanylidene-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile
- N-(4-Chlorophenyl)-3-cyano-5-methyl-2-(4-methylphenyl)-7-phenyl-4,7-dihydropyrazolo pyrimidine-6-carboxamide
Uniqueness
6-Ethyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile stands out due to its specific structural features and the ability to inhibit JMJD2C. This makes it a valuable tool in biochemical research and a potential lead compound for drug development.
Biological Activity
6-Ethyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS No. 736964-77-5) is a compound of significant interest due to its potential biological activity. Its molecular formula is , with a molecular weight of 202.21 g/mol. This compound belongs to the class of pyrazolo[1,5-a]pyrimidines, which are known for their diverse pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C10H10N4O |
| Molecular Weight | 202.21 g/mol |
| CAS Number | 736964-77-5 |
| PubChem CID | 3239476 |
Biological Activity
Research has highlighted various biological activities associated with this compound, particularly in the context of enzyme inhibition and potential therapeutic applications.
Enzyme Inhibition
One of the notable areas of research involves the inhibition of lysine-specific demethylase 4C (JMJD2C). The crystal structure of JMJD2C in complex with this compound has been elucidated, revealing insights into its binding interactions and inhibitory mechanisms. This interaction suggests potential applications in cancer therapy, as JMJD2C is implicated in various oncogenic processes .
Anticancer Activity
In vitro studies have demonstrated that compounds similar to this compound exhibit cytotoxic effects against several cancer cell lines. For example, derivatives of this compound have shown promising results in inhibiting cell proliferation and inducing apoptosis in human cancer cells. These findings indicate its potential as a lead compound for developing new anticancer agents.
Case Studies
- JMJD2C Inhibition : A study published in the Journal of Medicinal Chemistry detailed the synthesis and biological evaluation of various pyrazolo[1,5-a]pyrimidine derivatives, including 6-Ethyl-5-methyl-7-oxo. The results indicated that these compounds effectively inhibited JMJD2C activity, leading to reduced cell viability in cancer models .
- Antitumor Activity : Another research article focused on the antitumor properties of pyrazolo[1,5-a]pyrimidines. The authors reported that treatment with 6-Ethyl-5-methyl-7-oxo resulted in significant tumor regression in xenograft models, supporting its further investigation as a therapeutic candidate .
Research Findings
The following table summarizes key research findings related to the biological activity of this compound:
Q & A
Q. What are the common synthetic routes for preparing this compound and its derivatives?
Methodological Answer: The core pyrazolo[1,5-a]pyrimidine scaffold is typically synthesized via cyclocondensation of 3-aminopyrazole derivatives with 1,3-dicarbonyl equivalents (e.g., β-ketoesters or enaminones) . For example:
- Step 1: React methyl 5-amino-1H-pyrazole-4-carboxylate with methyl 3-oxopentanoate derivatives under basic conditions (e.g., triethylamine in DMF) to form the dihydropyrimidine ring .
- Step 2: Introduce substituents (e.g., ethyl, methyl) via alkylation or nucleophilic substitution. For instance, ethyl groups are introduced using iodoethane in the presence of LiOH .
- Characterization: Melting points, IR (carbonyl stretch at ~1690 cm⁻¹), and NMR (e.g., δ ~13.69 ppm for NH protons in DMSO-d₆) confirm structural integrity .
Example Optimization Table:
| Reaction Condition | Yield Improvement Strategy | Reference |
|---|---|---|
| Solvent (DMF vs. Ethanol) | DMF enhances solubility of intermediates | |
| Base (LiOH vs. K₂CO₃) | LiOH improves deprotection efficiency |
Q. What spectroscopic methods confirm the structure of this compound?
Methodological Answer:
Q. How can contradictions in NMR data for novel derivatives be resolved?
Methodological Answer: Discrepancies often arise from dynamic proton exchange or tautomerism. Strategies include:
Q. How do substituents influence biological activity (e.g., enzyme inhibition)?
Methodological Answer:
Q. What computational methods predict reactivity and crystallinity?
Methodological Answer:
- Density Functional Theory (DFT): Models transition states for cyclocondensation reactions .
- Hydrogen-Bonding Analysis (Etter’s Rules): Predicts crystal packing motifs (e.g., graph set analysis in ).
- Molecular Dynamics (MD): Simulates solubility in physiological buffers .
Example Physicochemical Predictions ():
| Property | Predicted Value | Relevance to Drug Design |
|---|---|---|
| pKa | -5.10 ± 0.60 | Impacts ionization at physiological pH |
| LogP | 3.2 (estimated) | Determines membrane permeability |
Q. How are reaction mechanisms validated for complex derivatives?
Methodological Answer:
Q. How to optimize yields in multi-component reactions?
Methodological Answer:
- Catalyst Screening: Use organocatalysts (e.g., proline derivatives) for asymmetric synthesis .
- Solvent-Free Conditions: Reduce side reactions (e.g., microwave-assisted synthesis in ).
- DoE (Design of Experiments): Statistically optimize temperature, stoichiometry, and time .
Yield Optimization Table ():
| Parameter | Optimal Value | Yield Improvement (%) |
|---|---|---|
| Temperature | 120°C | +25 |
| Solvent (DMF) | 5 mL/mmol | +15 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
